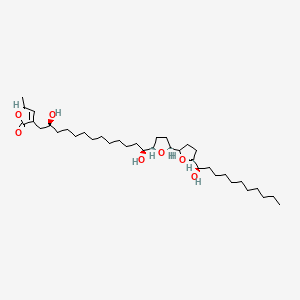

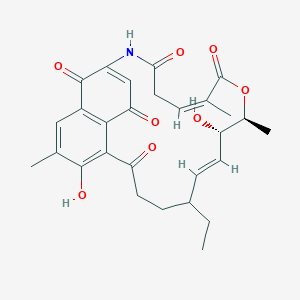

(11beta)-Spartein-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LSM-1910 is a quinolizidine alkaloid.

Aplicaciones Científicas De Investigación

Role in Metabolic Syndrome and Type 2 Diabetes

11beta-HSD1 as a Target for Diabetes Treatment : 11beta-HSD1, which catalyzes the conversion of inactive cortisone to active cortisol, is a promising target for type 2 diabetes treatment. The enzyme's activity can be indirectly assessed using biomarker methods, as demonstrated in a study on PF-00915275, a selective 11beta-HSD1 inhibitor (Courtney et al., 2008).

Development of Selective Inhibitors : The optimization and application of a high-throughput scintillation proximity assay (SPA) for identifying specific inhibitors of 11betaHSD1 highlight its potential in addressing metabolic syndrome (Mundt et al., 2005).

Glucocorticoid Metabolism and Regulation

Regulation of Glucocorticoid Response : 11beta-HSD1 interconverts inactive cortisone and active cortisol, impacting glucocorticoid receptor activation in various tissues. This process is critical for physiology and pathology, particularly in obesity and metabolic syndrome (Tomlinson et al., 2004).

Liver X Receptors and 11beta-HSD1 : The study of liver X receptors (LXR) and their downregulation of 11beta-HSD1 expression and activity in adipocytes and liver cells further elucidates the enzyme's role in type 2 diabetes and metabolic syndrome (Stulnig et al., 2002).

Effects on Human Physiology

Role in Nongenomic Aldosterone Effects : Research on the rapid effects of aldosterone in human vascular vessels indicates that 11beta-HSD plays a protective role, similar to its function in mineralocorticoid receptor response, suggesting its significance in cardiovascular health (Alzamora et al., 2000).

Amplifier of Glucocorticoid Action : Studies suggest that 11beta-HSD1 acts as a predominant 11beta-reductase in many cells and organs, thereby amplifying glucocorticoid action in the liver, adipose tissue, and brain. This indicates its potential as a therapeutic target for diseases like type 2 diabetes, obesity, and cognitive dysfunction (Seckl & Walker, 2001).

Placental Role in Fetal Growth and Parturition : Alterations in placental 11beta-HSD1 and 2 are linked to fetal cortisol concentrations, gestational age, and labor, indicating a crucial role in fetal maturation and labor activation (Murphy & Clifton, 2003).

Role in Adipose Tissue in Obesity : Increased regeneration of cortisol in adipose tissue in obesity, and the effects of 11beta-HSD1 inhibitors like carbenoxolone, suggest the enzyme's involvement in metabolic disorders associated with obesity (Sandeep et al., 2005).

Expression in Acquired Obesity : Overexpression of 11beta-HSD-1 in adipose tissue is associated with acquired obesity and features of insulin resistance, emphasizing the enzyme's role in metabolic health (Kannisto et al., 2004).

Other Applications

HPA Axis, Metabolic Syndrome, and Inflammation : 11Beta-HSD1 regulates hormone action at the tissue level and is implicated in the hypothalamus-pituitary-adrenal (HPA) axis, metabolic syndrome, and immune response (Cooper & Stewart, 2009).

Placental Role in Intrauterine Growth Restriction : The enzyme's activity in the placenta is connected to conditions like idiopathic intrauterine growth restriction (IUGR), indicating its significance in fetal development (Dy et al., 2008).

Enzyme Cooperativity and Glucocorticoid Reductase Role : Detailed kinetic analyses of 11beta-HSD 1 from human liver reveal its function as a glucocorticoid reductase and its dynamic adaptation to varying substrate concentrations (Maser et al., 2002).

Protective Role in the Developing Brain : 11beta-HSD type 2's expression in the developing brain suggests its protective role against the harmful effects of glucocorticoids, particularly in the cerebellum of neonates (Holmes et al., 2006).

Propiedades

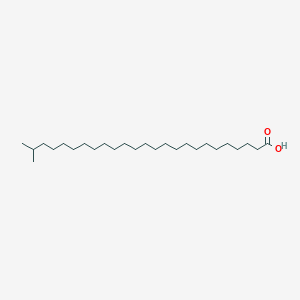

Fórmula molecular |

C15H24N2O |

|---|---|

Peso molecular |

248.36 g/mol |

Nombre IUPAC |

(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11?,12?,13-,14?/m0/s1 |

Clave InChI |

JYIJIIVLEOETIQ-RFPFOJJUSA-N |

SMILES isomérico |

C1CCN2CC3CC([C@@H]2C1)CN4C3CCCC4=O |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

SMILES canónico |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

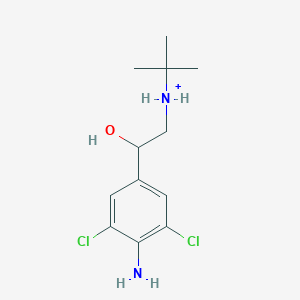

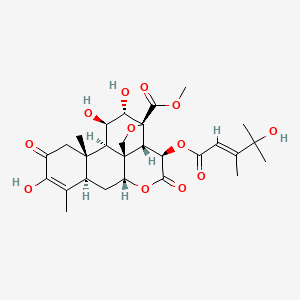

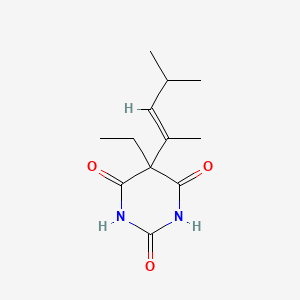

![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1239992.png)

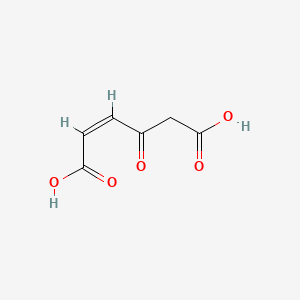

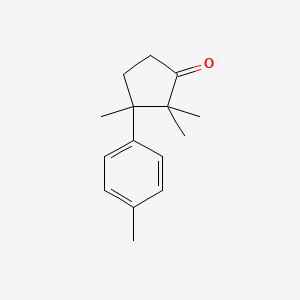

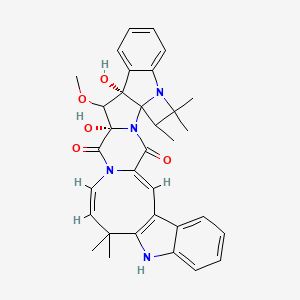

![[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1239996.png)

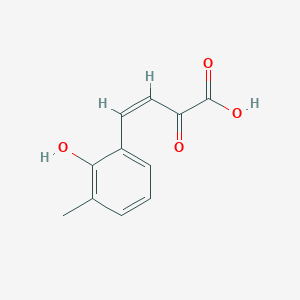

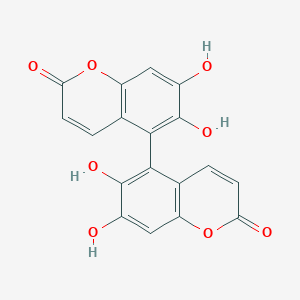

![2-[(2S,7R,8S,9S,10R,12R,14E,16R)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1240009.png)